[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol
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Overview
Description
[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol is a complex organic compound that features an imidazole ring, a benzylsulfonyl group, and a phenylethyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often employ solventless microwave-assisted synthesis, which is efficient and environmentally friendly . This method allows for the rapid formation of imidazole rings with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medical research due to its potential antibacterial, antifungal, and anticancer properties . It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity and disrupting biological pathways . This compound may also interact with cellular membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its anticancer and antiviral properties.
Indole: Another heterocyclic compound with significant biological activity.
Uniqueness
What sets [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both benzylsulfonyl and phenylethyl groups enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-14-18-13-20-19(21(18)12-11-16-7-3-1-4-8-16)25(23,24)15-17-9-5-2-6-10-17/h1-10,13,22H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBFRNLBXFKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CN=C2S(=O)(=O)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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